11-Hydroxytetradecanoic acid

描述

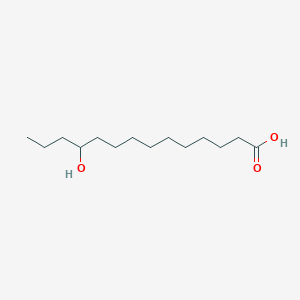

11-Hydroxytetradecanoic acid is a long-chain fatty acid with the molecular formula C14H28O3 It is characterized by the presence of a hydroxyl group at the 11th carbon position and a carboxylic acid group at the terminal carbon

准备方法

Synthetic Routes and Reaction Conditions

11-Hydroxytetradecanoic acid can be synthesized through various methods, including chemical synthesis and biocatalytic processes. One common method involves the hydroxylation of tetradecanoic acid using specific catalysts under controlled conditions. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst like a transition metal complex.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts such as enzymes. For example, porcine pancreas lipase can be used to catalyze the hydrolysis of racemic methyl 11-hydroxytetradecanoate in an aqueous medium. This method offers high enantioselectivity and yields optically pure enantiomers of the compound .

化学反应分析

Oxidation

The hydroxyl group of 11-Hydroxytetradecanoic acid can be oxidized to form a ketone or a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed:

-

11-ketotetradecanoic acid

-

11-carboxytetradecanoic acid

Reduction

The carboxylic acid group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

-

11-hydroxytetradecanol

Substitution

The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate these substitutions.

Major Products Formed:

-

Various substituted tetradecanoic acid derivatives

Esterification

This compound can undergo esterification reactions with alcohols in the presence of an acid catalyst to form esters. This reaction is important in modifying the properties and applications of the fatty acid.

Hydroxylation

Enzymatic reactions involving cytochrome P450 can hydroxylate myristic acid to synthesize this compound .

Reactions with MroUPO Enzyme

Reactions with Marasmius rotula unspecific peroxygenase (MroUPO) in the presence of hydrogen peroxide (H2O2) can lead to α-hydroxylation, forming a gem-diol (ketone hydrate) intermediate. This intermediate can then undergo decarboxylation, resulting in chain shortening .

Saponification

This compound, like other fatty acids, can undergo saponification when reacted with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction produces a soap (salt of the fatty acid) and water.

Biological Activity-Related Reactions

11-HTA can act as a ligand for Toll-like receptor 4 (TLR4), mediating innate immune responses. This binding activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines. It also initiates the activation of the NLRP3 inflammasome, enhancing inflammatory responses through autophagy and NF-kappa-B signaling cascades.

科学研究应用

Biochemical Applications

1.1 Lipopolysaccharide (LPS) Research

One significant application of 11-hydroxytetradecanoic acid is in the study of lipopolysaccharides (LPS), which are critical components of the outer membrane of Gram-negative bacteria. The compound is utilized as a marker for quantifying LPS levels in biological samples. A method involving high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the detection of 3-hydroxytetradecanoic acid released after hydrolysis of LPS. This technique is vital for understanding the role of LPS in various pathophysiological conditions, including systemic inflammatory response syndrome (SIRS) and infections .

1.2 Radioactive Tracers

The tritiated form of this compound has been employed as a radioactive tracer in metabolic studies. This application aids researchers in tracking metabolic pathways and understanding lipid metabolism in various biological systems .

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Studies have shown that fatty acids can disrupt bacterial membranes, leading to cell lysis. The unique structure of hydroxy fatty acids may enhance this activity, providing a basis for further pharmacological exploration .

2.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through its interaction with Toll-like receptor 4 (TLR4). TLR4 plays a crucial role in the immune response to pathogens and inflammation. Compounds that modulate TLR4 activity can potentially lead to therapeutic applications in treating inflammatory diseases .

Material Science Applications

3.1 Polymer Blending

In material science, this compound has been used to enhance the properties of polylactide (PLA), a biodegradable polymer. Reactive blending techniques incorporating this compound have shown improvements in mechanical properties, making PLA more suitable for various applications, including packaging and biomedical devices .

| Application Area | Details |

|---|---|

| Biochemical | Used as a marker for LPS quantification via LC-MS/MS |

| Pharmacological | Exhibits antimicrobial and anti-inflammatory properties |

| Material Science | Enhances mechanical properties of PLA through reactive blending |

Case Studies

4.1 Quantification of LPS Levels

A study demonstrated the effectiveness of using this compound as a marker for quantifying LPS levels in mouse plasma following intraperitoneal injection of E. coli LPS. The results showed that LC-MS/MS provided more sensitive and accurate measurements compared to traditional assays .

4.2 Antimicrobial Testing

In another investigation, this compound was tested against various bacterial strains to evaluate its antimicrobial efficacy. The results indicated significant inhibition of growth, suggesting potential use in developing new antimicrobial therapies .

作用机制

The mechanism of action of 11-Hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in lipid metabolism. The hydroxyl group at the 11th position allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .

相似化合物的比较

Similar Compounds

2-Hydroxytetradecanoic acid: Similar structure but with the hydroxyl group at the 2nd position.

3-Hydroxytetradecanoic acid: Hydroxyl group at the 3rd position.

11-Ketotetradecanoic acid: Ketone group at the 11th position instead of a hydroxyl group.

Uniqueness

11-Hydroxytetradecanoic acid is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity can influence its reactivity and interactions with biological molecules, making it valuable for targeted applications in research and industry .

生物活性

11-Hydroxytetradecanoic acid (11-HTA) is a hydroxy fatty acid that has garnered attention for its various biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and case studies.

- Molecular Formula : C14H28O3

- Molecular Weight : 244.37 g/mol

- CAS Number : 2034-56-2

This compound is synthesized from myristic acid through enzymatic reactions involving cytochrome P450 .

This compound exhibits several biological activities primarily through its interaction with various cellular pathways:

-

Inflammatory Response Modulation :

- It acts as a ligand for Toll-like receptor 4 (TLR4), which is crucial in mediating innate immune responses. Upon binding, TLR4 activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as CXCL1 and CCL5, contributing to inflammatory processes .

- The activation of the NLRP3 inflammasome has also been observed, indicating its role in enhancing inflammatory responses through autophagy and NF-kappa-B signaling cascades .

- Antimicrobial Activity :

- Cell Proliferation and Apoptosis :

Study 1: Inflammatory Response in Macrophages

A study investigated the effects of 11-HTA on macrophage activation. The results demonstrated that treatment with 11-HTA significantly increased the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests that 11-HTA enhances the inflammatory response by promoting TLR4-mediated signaling pathways .

Study 2: Antimicrobial Properties

In vitro experiments tested the antimicrobial efficacy of 11-HTA against various bacterial strains. Results showed that 11-HTA exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in developing antimicrobial therapies or additives for food preservation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Enzymatic Synthesis : Utilizing cytochrome P450 enzymes to hydroxylate myristic acid.

- Chemical Synthesis : Various synthetic routes have been developed, allowing for the production of 11-HTA with varying yields depending on the method employed .

Summary Table of Biological Activities

属性

IUPAC Name |

11-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCZWEUMVOFXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942494 | |

| Record name | 11-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-56-2 | |

| Record name | 11-Hydroxytetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。